REACTION_CXSMILES
|
Cl.[CH2:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1)[CH:3]=[CH2:4].C(Cl)Cl.[Cl:19][CH:20]([Cl:24])[C:21](Cl)=[O:22]>C(N(CC)CC)C>[CH2:2]([N:5]([C:21](=[O:22])[CH:20]([Cl:24])[Cl:19])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:13])([F:14])[F:15])[CH:7]=1)[CH:3]=[CH2:4] |f:0.1|
|
Name
|
N-allyl m-trifluoromethyl aniline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C=C)NC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred in a water bath at room temperature while 15 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring about 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
WASH
|
Details
|
the mixture was washed
|
Type
|
ADDITION
|
Details
|
with dilute ~1% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
dilute ~1% hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in ether
|
Type
|
ADDITION
|
Details
|
treated with 10 g
|
Type
|
FILTRATION
|
Details
|
of 20% ethereal hydrochloric acid, the precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
to give 25 g
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)N(C1=CC(=CC=C1)C(F)(F)F)C(C(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |